6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one
CAS No.: 941929-95-9
VCID: VC7430603
Molecular Formula: C17H12ClFN2O
Molecular Weight: 314.74
* For research use only. Not for human or veterinary use.

Description |
6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family. This compound features a pyridazine ring substituted with a 4-chlorophenyl group and a 2-fluorobenzyl moiety, which are crucial for its chemical and biological properties. Despite the lack of specific literature directly referencing this compound, its structure suggests potential applications in medicinal chemistry, similar to other pyridazinones known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties . Synthesis and CharacterizationThe synthesis of 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one would typically involve multi-step organic reactions, similar to other pyridazinones. Common synthetic routes include:
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are essential for determining the compound's purity and structure. Potential Biological ApplicationsPyridazinones are known for their diverse biological activities, which can be leveraged for therapeutic applications. The structural features of 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one suggest potential interactions with biological targets, possibly leading to anti-inflammatory, analgesic, or antimicrobial effects.
Chemical Reactions and ModificationsThe compound can undergo various chemical reactions to modify its structure and enhance its biological activity. These include:
These modifications can significantly influence the compound's reactivity and biological efficacy. |
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 941929-95-9 | ||||||||
Product Name | 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one | ||||||||
Molecular Formula | C17H12ClFN2O | ||||||||
Molecular Weight | 314.74 | ||||||||
IUPAC Name | 6-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one | ||||||||
Standard InChI | InChI=1S/C17H12ClFN2O/c18-14-7-5-12(6-8-14)16-9-10-17(22)21(20-16)11-13-3-1-2-4-15(13)19/h1-10H,11H2 | ||||||||
Standard InChIKey | WXCPVGIKHRFVSV-UHFFFAOYSA-N | ||||||||
SMILES | C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 7659790 | ||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume